Wine lactone

説明

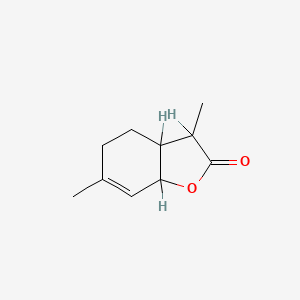

Structure

3D Structure

特性

IUPAC Name |

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWBFQXRASPNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886239 | |

| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow liquid / Sweet, spicy, woody aroma | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.071 | |

| Record name | 2-(2-Hydroxy-4-methyl-3-cyclohexenyl)propionic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57743-63-2, 182699-77-0 | |

| Record name | 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57743-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057743632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dimethyl-3alpha,4,5,7alpha-tetrahydro-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 - 50 °C | |

| Record name | Wine lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical structure and stereoisomers of wine lactone

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Wine Lactone

Authored by: Gemini, Senior Application Scientist

Introduction

Wine lactone, a potent aroma compound, plays a pivotal role in the sensory profile of many wines, imparting characteristic "coconut, woody, and sweet" notes.[1] First identified in koala urine and later in white wines, this monoterpene is a subject of significant interest in enology and flavor chemistry due to its remarkably low odor detection threshold.[1] This technical guide provides a comprehensive exploration of the chemical structure, stereoisomerism, sensory properties, analytical determination, and synthesis of wine lactone, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure of Wine Lactone

Wine lactone, systematically named (3S,3aS,7aR)-3,6-Dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one, is a bicyclic monoterpene with the chemical formula C₁₀H₁₄O₂ and a molar mass of 166.220 g·mol⁻¹.[1][2][3] Its structure features a γ-lactone (a five-membered cyclic ester) fused to a six-membered carbocyclic ring. The molecule's intricate three-dimensional arrangement is crucial to its potent aromatic properties.

Below is a diagram illustrating the core chemical structure of the most sensorially significant isomer of wine lactone.

Caption: Chemical structure of (3S,3aS,7aR)-wine lactone.

Stereoisomerism and its Sensory Impact

Wine lactone possesses three chiral centers, giving rise to 2³ or eight possible stereoisomers, which exist as four pairs of enantiomers. The spatial arrangement of the atoms in these stereoisomers dramatically influences their interaction with olfactory receptors, leading to vastly different sensory properties.

The Stereoisomers of Wine Lactone

The eight stereoisomers of wine lactone are distinct molecules with the same chemical formula and connectivity but different three-dimensional orientations. The naturally occurring and most potent isomer is the (3S, 3aS, 7aR)-wine lactone.[1] While this isomer was long thought to be the only one present in wine, its less fragrant enantiomer has been identified in aged Chardonnay.

The following diagram illustrates the relationship between the four pairs of enantiomers of wine lactone.

Caption: The four enantiomeric pairs of wine lactone.

Sensory Thresholds and Aroma Profiles

The most striking feature of wine lactone's stereoisomers is the immense variation in their odor detection thresholds. The (3S, 3aS, 7aR) isomer exhibits an exceptionally low odor detection threshold of 10 ng/L in a model wine and as low as 0.00001-0.00004 ng/L in the air.[1] In stark contrast, its enantiomer has an odor threshold that is 10⁸ times higher, rendering it practically odorless in comparison. This highlights the high degree of specificity of human olfactory receptors.

| Stereoisomer | Odor Detection Threshold (in air) | Odor Detection Threshold (in model wine) | Aroma Description |

| (3S,3aS,7aR) | 0.00001-0.00004 ng/L[1] | 10 ng/L[1] | Coconut, woody, sweet[1] |

| Enantiomer of (3S,3aS,7aR) | ~1-4 ng/L (estimated) | Significantly higher than (3S,3aS,7aR) | Weak or no aroma |

| Other Isomers | Varied, but all significantly higher than (3S,3aS,7aR) | Not well-characterized | Not well-characterized |

Analytical Methodologies for Stereoisomer Determination

The separation and quantification of wine lactone stereoisomers are critical for understanding their contribution to wine aroma. Due to their identical mass spectra, chromatographic separation based on chirality is essential.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The gold-standard technique for the analysis of wine lactone stereoisomers is gas chromatography using a chiral stationary phase. This method allows for the separation of the enantiomers, which can then be detected and quantified by a mass spectrometer.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a typical workflow for the analysis of wine lactone stereoisomers in a wine matrix.

-

Sample Preparation: A wine sample is placed in a sealed vial. An internal standard (e.g., a deuterated analog of wine lactone) is added for accurate quantification.

-

Headspace Solid-Phase Microextraction (HS-SPME): An SPME fiber coated with a suitable sorbent is exposed to the headspace above the wine sample. Volatile compounds, including wine lactone, adsorb onto the fiber. Factors such as extraction time, temperature, and salt addition are optimized to enhance extraction efficiency.[4][5]

-

Gas Chromatographic Separation: The SPME fiber is inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed. The analytes are then separated on a chiral capillary column (e.g., with a cyclodextrin-based stationary phase).

-

Mass Spectrometric Detection: The separated compounds eluting from the GC column are ionized and detected by a mass spectrometer. Identification is confirmed by comparing the retention times and mass spectra to those of authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Caption: Workflow for the analysis of wine lactone stereoisomers.

Synthesis of Wine Lactone Stereoisomers

The synthesis of wine lactone stereoisomers is crucial for obtaining pure standards for analytical and sensory studies. Both racemic and stereoselective synthetic routes have been developed.

Guth's Synthesis of Wine Lactone Stereoisomers

A notable synthesis that yielded a mixture of all eight stereoisomers was reported by Guth. This approach allowed for the subsequent separation and characterization of each isomer.

The key steps in Guth's synthesis involved:

-

Alkylation: Deprotonation of 3-methylcyclohex-2-enone with a strong base like lithium diisopropylamide (LDA) to form an enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking methyl 2-iodopropanoate to form the carbon skeleton of wine lactone.

-

Ring Formation: A series of subsequent steps, including reduction and lactonization, lead to the formation of the bicyclic lactone structure.

Caption: Key stages in the synthesis of wine lactone stereoisomers.

Formation in Wine

Wine lactone is not typically found in fresh grape juice but is formed during fermentation and aging from odorless precursors present in the grapes.[6][7] One such precursor is (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid.[7] Under the acidic conditions of wine, this precursor can undergo a non-enzymatic, stereoselective cyclization to form wine lactone.[7][8]

Conclusion

Wine lactone is a fascinating molecule whose profound impact on wine aroma is dictated by its specific stereochemistry. The (3S,3aS,7aR) isomer stands out for its exceptionally low odor threshold and desirable sensory characteristics. Understanding the structure, stereoisomerism, and analytical chemistry of wine lactone is paramount for oenologists seeking to control and enhance wine flavor profiles. Furthermore, the principles of stereoselective synthesis and the structure-activity relationships observed for wine lactone provide valuable insights for researchers in the broader fields of flavor chemistry and drug discovery.

References

-

Wikipedia. Wine lactone. [Link]

-

Cotton, S. (2022). Wine Lactone - Molecule of the Month September 2022. University of Birmingham. [Link]

-

Waterhouse Lab, UC Davis. Oak Lactones. [Link]

-

Cotton, S. (2022). Wine Lactone - Molecule of the Month September 2022 - JSMol version. University of Birmingham. [Link]

-

NIST. Wine lactone. NIST WebBook. [Link]

-

PubMed. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. [Link]

-

Bohrium. determination-of-the-configuration-of-wine-lactone. [Link]

-

NIH. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

PubChem, NIH. Wine lactone | C10H14O2 | CID 10820954. [Link]

-

PubChem. Wine lactone, (3R, 3aR, 7aS) | C10H14O2 | CID 6430321. [Link]

-

ResearchGate. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution | Request PDF. [Link]

-

ACS Publications. The Formation of Wine Lactone from Grape-Derived Secondary Metabolites | Journal of Agricultural and Food Chemistry. [Link]

-

PubMed. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. [Link]

-

PubMed. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. [Link]

-

FLEX. γ Lactones in wine: Synthesis, quantification and sensory studies. [Link]

-

PubMed. Determination of oak lactones in barrel-aged wines and in oak extracts by stable isotope dilution analysis. [Link]

-

PubMed. The formation of wine lactone from grape-derived secondary metabolites. [Link]

-

SpringerLink. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. [Link]

-

American Chemical Society. Mechanism of Wine Lactone Formation: Demonstration of Stereoselective Cyclization and 1,3-Hydride Shift. [Link]

Sources

- 1. Wine lactone - Wikipedia [en.wikipedia.org]

- 2. Wine lactone [webbook.nist.gov]

- 3. Wine lactone | C10H14O2 | CID 10820954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The formation of wine lactone from grape-derived secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of the CYP76F14 Enzyme in the Synthesis of the Wine Lactone Precursor

An In-Depth Technical Guide

Abstract

Wine lactone is one of the most potent aroma compounds found in wine, imparting desirable "coconut," "fruity," and "sweet" notes even at exceptionally low concentrations. Its presence is not a direct result of fermentation but a slow chemical evolution from a specific precursor molecule synthesized in the grape berry. This guide provides a comprehensive technical overview of the pivotal role played by the cytochrome P450 enzyme, CYP76F14, in generating this crucial precursor. We will explore the biochemical pathway, the enzyme's catalytic mechanism, detailed experimental protocols for its characterization, and the viticultural factors influencing its expression. This document is intended for researchers in plant biochemistry, enology, and flavor science, providing both foundational knowledge and practical methodologies for studying this key enzymatic step in wine aroma development.

Introduction: The Sensory Significance of Wine Lactone

The complex bouquet of wine is an intricate mosaic of volatile organic compounds derived from the grape, the fermentation process, and aging.[1] Among these, monoterpenes are a significant class of isoprenoids that contribute floral and fruity notes, particularly in aromatic varieties like Muscat, Gewürztraminer, and Riesling.[2][3] While compounds like linalool and geraniol provide primary floral aromas, one of the most impactful monoterpenes is wine lactone ((3S,3aS,7aR)-3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one).[4]

What makes wine lactone remarkable is its extremely low odor detection threshold, reported to be as low as 0.02 picograms per liter of air, making it a powerful contributor to a wine's aroma profile even at trace concentrations.[5][6] Intriguingly, wine lactone is not present in grape juice. It is formed during the maturation and aging of wine through a slow, acid-catalyzed cyclization of a precursor molecule, (E)-8-carboxylinalool.[5][7][8] The synthesis of this essential precursor in the grape berry is catalyzed by a specific and highly efficient enzyme: CYP76F14.[4][5] Understanding the function and regulation of this enzyme is therefore fundamental to understanding and potentially modulating the aromatic potential of wine.

The Biosynthetic Pathway: From Linalool to Wine Lactone

The journey to wine lactone begins with linalool, a common monoterpene alcohol found in grapes that imparts a floral, lavender-like scent.[1][9] The cytochrome P450 enzyme Vitis vinifera CYP76F14, a member of the CYP76 family of multifunctional monooxygenases, catalyzes the sequential oxidation of linalool to produce (E)-8-carboxylinalool.[10][11][12] This is not a single-step conversion but a three-step enzymatic process involving hydroxylation, dehydrogenation, and carboxylation, all mediated by CYP76F14.[6][11]

The resulting (E)-8-carboxylinalool accumulates in the grape berry, often in a glycosidically bound, non-volatile form.[5][6] During and after fermentation, the acidic environment of the wine (pH 3.0-3.8) facilitates the slow, non-enzymatic cyclization and lactonization of the free (E)-8-carboxylinalool, ultimately forming the stable and highly aromatic wine lactone.[5][7] This slow formation explains why the characteristic bouquet associated with wine lactone develops over time during aging.[8][11]

Caption: The biosynthetic pathway of wine lactone formation.

The Catalyst: Cytochrome P450 CYP76F14

Enzyme Classification and Mechanism

CYP76F14 belongs to the vast superfamily of cytochrome P450 monooxygenases (CYPs), which are heme-thiolate enzymes involved in a wide array of oxidative metabolic reactions in plants.[13][14] Specifically, it is a member of the CYP76 family, known for its members' roles in specialized terpenoid metabolism.[10][12] Like other CYPs, CYP76F14 requires a redox partner, typically NADPH-cytochrome P450 reductase (CPR), to transfer electrons from NADPH, which are used to activate molecular oxygen for the oxidation of its substrate.[10][13]

The multi-step catalysis of linalool by CYP76F14 is a hallmark of its efficiency. It channels the substrate through three successive oxidative transformations at the same active site, a level of complexity that underscores its specialized biological function.[6][11]

Substrate Specificity and Catalytic Efficiency

The primary substrate for CYP76F14 is the monoterpene alcohol linalool.[4][10] Studies involving site-directed mutagenesis have identified specific amino acid residues that are critical for its catalytic activity. For instance, mutations at positions E378, T380, and D299 have been shown to significantly reduce the enzyme's catalytic efficiency, confirming their importance in substrate binding or the catalytic mechanism.[10][15][16] These findings not only validate the enzyme's function but also provide targets for future enzymatic engineering to modulate terpenoid profiles in grapes.[10]

Regulation of Gene Expression

The production of the wine lactone precursor is tightly linked to the expression of the CYP76F14 gene. Transcriptional profiling has revealed that its expression varies significantly across different grape cultivars and throughout berry development.[10]

-

Cultivar Specificity: Expression is notably higher in aromatic cultivars, such as those of the Muscat type, compared to neutral or berry-like flavor types. This directly correlates with the higher accumulation of linalool and its derivatives in these grapes.[10]

-

Developmental Stage: The expression of CYP76F14 generally increases as the grape berry matures, reaching a peak during and after veraison (the onset of ripening), which aligns with the period of aroma compound accumulation.[10][17]

This regulated expression ensures that the precursor is synthesized at the optimal time to contribute to the final aromatic potential of the resulting wine.

| Grape Cultivar Type | Relative CYP76F14 Expression (Peak) | Linalool Accumulation | Reference |

| Muscat ('Irsai Oliver') | High | High | [10] |

| Neutral ('Yanhong') | Low | Low | [10] |

| Berry-like ('Venus') | Low | Low | [10] |

| Caption: Table 1. Correlation of CYP76F14 expression with grape aroma type. |

Experimental Characterization of CYP76F14

Validating the function of an enzyme like CYP76F14 requires a systematic workflow involving molecular biology, protein biochemistry, and analytical chemistry. The causality behind these experimental choices is to isolate the enzyme from the complex biological system of the grape and prove its specific catalytic function in a controlled in vitro environment.

Caption: Experimental workflow for CYP76F14 characterization.

Protocol 1: Heterologous Expression and Purification in E. coli

Rationale: Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, well-understood genetics, and high protein yields.[18] While it lacks the post-translational modification systems of eukaryotic hosts like yeast, it is sufficient for expressing many functional plant CYPs. Plasmids with affinity tags (e.g., His-tag, MBP-tag) are used to facilitate a one-step purification of the recombinant protein.[10][18]

Methodology:

-

Gene Cloning: The full-length coding sequence (CDS) of VvCYP76F14 is amplified from cDNA synthesized from grape berry RNA and cloned into an E. coli expression vector (e.g., pMAL-c6T or pET series).[10]

-

Host Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture (e.g., in LB broth with appropriate antibiotic) and grown overnight. This is then used to inoculate a larger volume of expression medium (e.g., Terrific Broth). Cultures are grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[18]

-

Protein Expression Induction: The culture temperature is lowered (e.g., to 18-28°C) to improve protein solubility, and expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is incubated for a further 16-24 hours.[18]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM β-mercaptoethanol) containing lysozyme and protease inhibitors, and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole, and the tagged protein is eluted with a high concentration of imidazole.[19]

-

Verification: Protein purity and size are confirmed by SDS-PAGE analysis.[10]

Protocol 2: In Vitro Enzyme Activity Assay

Rationale: This assay is the definitive test of function. It reconstitutes the enzymatic system in vitro by combining the purified CYP enzyme, its redox partner, the substrate, and necessary cofactors. This allows for the unambiguous identification of the reaction product and calculation of enzyme kinetic parameters.[11][12]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Purified CYP76F14 protein (1-5 µM)

-

Purified NADPH-cytochrome P450 reductase (CPR) (in a 1:2 molar ratio to CYP)

-

Linalool substrate (e.g., 50-200 µM, dissolved in a minimal volume of DMSO or methanol)

-

-

Reaction Initiation: Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. A control reaction without NADPH or with boiled enzyme should be run in parallel.[11]

-

Incubation: Incubate the reaction for 30-60 minutes at 30°C with gentle shaking.

-

Reaction Quenching: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or by using a solid-phase extraction (SPE) C18 cartridge.

-

Product Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the organic layer containing the products. Repeat the extraction. If using SPE, elute the products with methanol or acetonitrile.

-

Sample Preparation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen and redissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Product Identification by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying the non-volatile products of the CYP76F14 reaction.[5][10] LC separates the compounds in the complex mixture, while MS/MS provides both the molecular weight (for identification) and structural information through fragmentation patterns (for confirmation), offering high sensitivity and specificity.[19]

Methodology:

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column (e.g., Kinetex or equivalent).[19] Use a mobile phase gradient, typically of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), to separate the substrate (linalool) from the more polar oxidized products ((E)-8-hydroxylinalool, (E)-8-oxolinalool, and (E)-8-carboxylinalool).

-

Mass Spectrometry Detection: Analyze the column eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for detecting the carboxylated product.

-

Identification: Identify the product peaks by comparing their retention times and mass spectra with those of authentic chemical standards, if available. The expected mass-to-charge ratio (m/z) for the deprotonated (E)-8-carboxylinalool [M-H]⁻ is 197.11.

-

Confirmation: Perform MS/MS analysis on the parent ion (m/z 197.11). The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the product.

-

Quantification: For kinetic studies, create a calibration curve using a known concentration range of an authentic standard to quantify the amount of product formed.

Conclusion and Future Perspectives

The cytochrome P450 enzyme CYP76F14 is a linchpin in the formation of wine's aromatic bouquet, acting as the dedicated catalyst for the synthesis of (E)-8-carboxylinalool, the essential precursor to the potent odorant wine lactone.[5][6] Its activity, tightly regulated by grape genetics and berry development, dictates the initial concentration of this precursor, thereby setting the potential for a wine's aromatic evolution during aging.

The methodologies outlined in this guide provide a robust framework for the functional characterization of CYP76F14 and similar enzymes. Future research can build upon this foundation in several key areas:

-

Enzyme Engineering: Leveraging knowledge of key catalytic residues to engineer CYP76F14 variants with enhanced efficiency or altered substrate specificity could lead to novel flavor profiles.[10]

-

Viticultural Applications: Understanding the environmental and genetic factors that control CYP76F14 expression could inform vineyard management practices and breeding programs aimed at producing grapes with specific aroma potentials.[10]

-

Metabolic Crosstalk: Investigating how the monoterpene pathway, and CYP76F14 specifically, interacts with other secondary metabolic pathways in the grape will provide a more holistic view of aroma biosynthesis.

By continuing to unravel the biochemical intricacies of enzymes like CYP76F14, scientists can provide the wine industry with new tools to enhance and diversify one of its most valued attributes: aroma.

References

-

Ilc, T., Halter, D., Miesch, L., et al. (2017). A grapevine cytochrome P450 generates the precursor of wine lactone, a key odorant in wine. New Phytologist, 213(1), 264-274. [Link]

-

Finest Labs. (2021). Terpenes in Wine: Where Wine Flavors Come From. [Link]

-

Song, Z., Zhang, J., Liu, X., et al. (2025). Cytochrome P450 CYP76F14 Mediates the Conversion of Its Substrate Linalool in Table Grape Berries. Horticulturae. [Link]

-

ResearchGate. (2025). The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Request PDF. [Link]

-

Peng, B., Tang, M., Xiao, H., et al. (2024). Cytochrome P450 VvCYP76F14 dominates the production of wine bouquet precursors in wine grapes. Frontiers in Plant Science. [Link]

-

New Phytologist Foundation. (2016). New research shows how wine gets its nose. [Link]

-

Peng, B., Tang, M., Xiao, H., et al. (2024). Cytochrome P450 VvCYP76F14 dominates the production of wine bouquet precursors in wine grapes. National Center for Biotechnology Information (PMC). [Link]

-

Mateo, J. J., & Jiménez, M. (2000). Monoterpenes in grape juice and wines. Journal of Chromatography A, 881(1-2), 557-567. [Link]

-

Coppola, M., Cascone, P., Jamil, I. N. M., et al. (2023). Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine. National Center for Biotechnology Information (PMC). [Link]

-

Wine Folly. (n.d.). Impact Compounds: The Secret to Blind Tasting. [Link]

-

D'Onofrio, C., Matarese, F., & Cuzzola, A. (2017). Grape Berry Secondary Metabolites and Their Modulation by Abiotic Factors in a Climate Change Scenario–A Review. National Center for Biotechnology Information (PMC). [Link]

-

Mateo, J. J., & Jiménez, M. (2000). Monoterpenes in grape juice and wines. Journal of Chromatography A. [Link]

-

Rice, S. (2018). Wine aroma during aging - Part 2: Terpenes. Iowa State University Extension and Outreach. [Link]

-

Pérez-Olivero, S. J., Pérez-Pont, M. L., Conde, J. E., & Pérez-Trujillo, J. P. (2011). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. National Center for Biotechnology Information (PMC). [Link]

-

Giaccio, J., Barker, D., Skouroumounis, G. K., et al. (2011). The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Journal of Agricultural and Food Chemistry, 59(4), 1416-1421. [Link]

-

Song, Z., et al. (2025). Expression analysis of CYP76F14 genes during the different fruit... ResearchGate. [Link]

-

Takase, H., Sasaki, K., Shinmori, H., et al. (2016). Cytochrome P450 CYP71BE5 in grapevine (Vitis vinifera) catalyzes the formation of the spicy aroma compound (−)-rotundone. Journal of Experimental Botany, 67(3), 787-798. [Link]

-

Coppola, M., Jamil, I. N. M., & Cascone, P. (2024). Impact of Cytochrome P450 Enzyme on Fruit Quality. ResearchGate. [Link]

-

Giaccio, J., Barker, D., Skouroumounis, G. K., et al. (2011). The formation of wine lactone from grape-derived secondary metabolites. PubMed. [Link]

-

Peng, B., Tang, M., Xiao, H., et al. (2024). D299T Mutation in CYP76F14 Led to a Decrease in Wine Bouquet Precursor Production in Wine Grape. ResearchGate. [Link]

-

Gibberd, M. R., et al. (2022). Whole-vine resources modify within-vine relationships between growth parameters and metabolites in Vitis vinifera L. cv. Australian Journal of Grape and Wine Research. [Link]

-

Peng, B., Tang, M., Xiao, H., et al. (2024). D299T Mutation in CYP76F14 Led to a Decrease in Wine Bouquet Precursor Production in Wine Grape. MDPI. [Link]

-

Morin, J. B., et al. (2022). Identification, heterologous expression, and characterization of the tolypodiol biosynthetic gene cluster through an integrated approach. National Center for Biotechnology Information (PMC). [Link]

-

Kim, J. H., et al. (2015). Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans. National Center for Biotechnology Information (PMC). [Link]

-

Guth, H. (1996). Determination of the configuration of wine lactone. Ask this paper - Bohrium. [Link]

Sources

- 1. finestlabs.com [finestlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. winefolly.com [winefolly.com]

- 4. newphytologist.org [newphytologist.org]

- 5. A grapevine cytochrome P450 generates the precursor of wine lactone, a key odorant in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The formation of wine lactone from grape-derived secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Midwest Grape and Wine Industry Institute - Wine aroma during aging - Part 2: Terpenes [extension.iastate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Cytochrome P450 VvCYP76F14 dominates the production of wine bouquet precursors in wine grapes [frontiersin.org]

- 12. Cytochrome P450 VvCYP76F14 dominates the production of wine bouquet precursors in wine grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification, heterologous expression, and characterization of the tolypodiol biosynthetic gene cluster through an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Enzymatic Formation of Wine Lactone During Vinous Aging

Abstract

Wine lactone, specifically the (3S,3aS,7aR)-stereoisomer, is a monoterpene of profound sensory significance in aged wines, imparting desirable coconut, woody, and sweet aromas at exceptionally low concentrations.[1] Unlike many aroma compounds derived directly from grapes or fermentation, wine lactone is not present in the initial must but forms gradually during the maturation and aging of wine.[2] This guide provides a detailed technical overview of the non-enzymatic, acid-catalyzed pathway responsible for its formation. We will explore the biochemical origin of its key precursor, (E)-8-carboxylinalool, elucidate the chemical mechanism of its transformation, analyze the critical physicochemical factors (pH, temperature, and time) that govern its reaction kinetics, and present validated experimental protocols for its study and quantification. This document is intended for researchers and enologists seeking a deeper mechanistic understanding of aroma evolution during wine aging.

The Precursor Pathway: From Grape to Reactive Intermediate

The journey to wine lactone begins in the grape berry, long before the onset of aging. The formation is a two-part process: an initial enzymatic synthesis of a stable, odorless precursor in the grape, followed by a slow, non-enzymatic chemical conversion in the wine.

The Primary Precursor: (E)-8-Carboxylinalool

The direct, non-volatile precursor to wine lactone is (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid, a compound also known as (E)-8-carboxylinalool or menthiafolic acid.[2] This molecule is itself odorless but holds the necessary chemical structure to undergo cyclization under the acidic conditions of wine.

Biosynthesis in the Grape Berry

(E)-8-carboxylinalool is not a primary grape metabolite. Instead, it is synthesized from one of the most common monoterpenes found in grapes: linalool. This conversion is an oxidation reaction catalyzed by a specific cytochrome P450 enzyme, identified as CYP76F14.[3] The expression of the gene encoding this enzyme is a key determinant for the potential of a given grape variety to accumulate the wine lactone precursor.[3] The concentration of (E)-8-carboxylinalool in wine has been shown to correlate with the subsequent concentration of wine lactone, confirming its role as the primary precursor.[3]

Precursor States in Must and Wine

In grape must and wine, (E)-8-carboxylinalool can exist in two forms: as a free acid and as a glucose ester (a glycoside).[1][2] While both forms are present, studies have demonstrated that the free acid is the direct and primary substrate for the non-enzymatic formation of wine lactone at typical cellar temperatures.[1][4] The glucose ester does not appear to be a significant precursor for direct conversion in wine, although it could potentially be hydrolyzed by microbial esterases to release the free acid over time.[1][5]

Caption: Biosynthetic pathway of the wine lactone precursor.

The Core Mechanism: Acid-Catalyzed Cyclization

The transformation of the odorless precursor into the potently aromatic wine lactone is a classic example of acid-catalyzed intramolecular cyclization, a reaction that proceeds slowly over the course of months and years in the bottle.

The Chemical Transformation

The reaction is initiated under the acidic conditions of wine (typically pH 3.0-3.8).[1][6] The proposed mechanism involves several key steps:

-

Protonation: The tertiary alcohol group of (E)-8-carboxylinalool is protonated by a hydronium ion from the acidic wine medium.

-

Carbocation Formation: The protonated alcohol departs as a water molecule, leaving a stabilized tertiary carbocation.

-

Intramolecular Cyclization: The carboxylic acid group acts as a nucleophile, attacking the carbocation to form a five-membered ring intermediate.

-

Hydride Shift & Lactonization: A proposed 1,3-hydride shift occurs, leading to a more stable intermediate which then rapidly lactonizes to form the final benzofuranone structure of wine lactone.[1]

Stereoselectivity of the Reaction

Wine lactone possesses three chiral centers, meaning eight possible stereoisomers exist. However, the isomer almost exclusively found in wine and possessing the lowest sensory threshold is (3S,3aS,7aR)-wine lactone.[1] Research has shown that the cyclization of the naturally occurring (6R)-enantiomer of the precursor at room temperature is stereoselective, yielding a product enriched in the sensorially important (3S,3aS,7aR)-isomer.[1][4] This stereoselectivity appears to be pH-dependent at room temperature, with higher enantiomeric excess observed at a higher pH of 3.4.[4]

Caption: Proposed mechanism for wine lactone formation.

Key Physicochemical Factors Influencing Formation Kinetics

The rate and stereochemical outcome of wine lactone formation are highly dependent on the physicochemical environment of the wine during aging.

The Role of pH

As an acid-catalyzed reaction, the formation of wine lactone is faster at a lower pH.[1] This is a direct consequence of the higher concentration of protons available to initiate the first step of the mechanism. The pH of wine is a critical parameter, as it not only drives this specific reaction but also influences overall microbial stability, color, and the efficacy of sulfur dioxide.[7][8]

The Impact of Temperature

Temperature has the most dramatic effect on the reaction rate. An increase in temperature significantly accelerates the formation of wine lactone.[1] Studies have shown that at 45°C, wine lactone is readily formed from its precursor, while at room temperature, it is only detectable in trace amounts after several months.[1][4] This underscores that wine lactone is a compound of aged wines; its formation under typical cellar conditions (10-18°C) is an exceptionally slow process.[9] It is important to note that while higher temperatures accelerate the overall reaction, they can lead to a less stereoselective outcome, producing a near-racemic mixture of wine lactone isomers.[4]

The Time Factor

Given the slow reaction kinetics at cellar temperatures, time is the ultimate factor. The concentration of wine lactone is expected to increase as a wine ages.[2] The precursor is unlikely to be a significant source of wine lactone in young wines but can become a major contributor to the aroma profile of a wine that is several years old.[1][4]

| Factor | Condition | Effect on Formation Rate | Effect on Stereoselectivity (for (3S,3aS,7aR)-isomer) | Reference |

| pH | Lower pH (e.g., 3.0 vs 3.4) | Faster | Lower at room temperature (higher ee at pH 3.4) | [1][4] |

| Temperature | Higher Temperature (e.g., 45°C) | Significantly Faster | Reduced (near-racemic product) | [1][4] |

| Temperature | Room Temperature | Very Slow | Higher (enriched in the natural isomer) | [1][4] |

| Precursor Form | Free Acid | Direct Precursor | N/A | [1][5] |

| Precursor Form | Glucose Ester | Not a direct precursor | N/A | [1][5] |

| Table 1: Summary of Physicochemical Effects on Wine Lactone Formation. |

Experimental Protocols for Studying Wine Lactone Formation

Investigating the dynamics of wine lactone requires precise analytical methods and controlled experimental conditions.

Protocol 1: Accelerated Aging Study in a Model Wine System

-

Objective: To determine the rate of wine lactone formation from (E)-8-carboxylinalool under controlled conditions of pH and temperature.

-

Materials:

-

Model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid in deionized water).

-

Stock solution of purified (E)-8-carboxylinalool.

-

pH meter, 0.1M NaOH, 0.1M HCl.

-

Temperature-controlled incubator or water bath.

-

Sealed glass ampules or vials.

-

-

Methodology:

-

Prepare batches of model wine and adjust the pH to desired levels (e.g., 3.0, 3.2, 3.4) using NaOH or HCl.[1]

-

Spike each batch with a known concentration of (E)-8-carboxylinalool (e.g., 1 mg/L).

-

Aliquot the spiked solutions into glass ampules, flush with nitrogen, and flame-seal.

-

Place sets of ampules into incubators set at different temperatures (e.g., Room Temperature, 45°C).[1][4]

-

At predetermined time points (e.g., 0, 1, 3, 6 months), remove triplicate ampules from each condition.

-

Immediately quench the reaction by placing ampules in an ice bath.

-

Proceed with extraction and quantification as described in Protocol 4.2.

-

Protocol 2: Quantification by Stable Isotope Dilution Assay (SIDA) using GC-MS

-

Objective: To accurately quantify wine lactone enantiomers in a wine or model solution matrix.

-

Reagents & Standards:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take a 50 mL aliquot of the wine or model solution sample.

-

Spike with a known amount of d₃-wine lactone internal standard solution.[1]

-

Add sodium hydrogen carbonate (~3 g) to neutralize residual acids and prevent artifact formation in the GC injector.[1]

-

Add 5 mL of extraction solvent, shake vigorously, and allow phases to separate.

-

Carefully remove the organic (top) layer and transfer it to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of ~400 µL under a gentle stream of nitrogen.[1]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based phase) to separate stereoisomers.

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

-

Ions to Monitor: For quantification, monitor characteristic ions for the native wine lactone (e.g., m/z 151, 138, 123) and the deuterated standard (e.g., m/z 154, 146, 126).[1] For chiral analysis, monitor ions that allow for the distinct integration of each enantiomer peak.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of wine lactone standards spiked into a matrix-matched solution.

-

Calculate the concentration in the unknown sample based on the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against the calibration curve.

-

Caption: Experimental workflow for wine lactone quantification.

Broader Context and Future Directions

Distinguishing Wine Lactone from Other Lactones

It is crucial to differentiate wine lactone from other sensorially important lactones found in wine.

-

Oak Lactones (Whisky Lactones): These are cis- and trans-β-methyl-γ-octalactones extracted from oak barrels during aging.[10][11][12] They contribute coconut and woody notes but are of exogenous (wood) origin, unlike the grape-derived wine lactone.

-

Sotolon: This lactone (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is responsible for "rancio" or curry-like notes, particularly in oxidized or fortified wines like Sherry and Madeira.[13][14] Its formation pathway involves the oxidative degradation of precursors like ascorbic acid or the condensation of α-ketobutyric acid and acetaldehyde, a mechanism distinct from that of wine lactone.[15]

-

Solerone: Another lactone (5-oxo-4-hexanolide) found in Sherry, formed through pathways involving yeast metabolism and acid-catalyzed reactions of precursors like ethyl 4-hydroxy-5-oxo-hexanoate.[16][17]

Implications and Unresolved Questions

Understanding the non-enzymatic formation of wine lactone provides valuable insights for viticulturists and winemakers aiming to modulate wine aroma profiles. Viticultural practices that enhance linalool and precursor formation could lead to wines with greater aging potential. Conversely, winemaking decisions regarding pH adjustment and aging temperature can be used to control the rate of its appearance.

Future research should focus on further elucidating the enzymatic control of precursor synthesis in different grape varieties, exploring the potential impact of wine matrix components (e.g., phenolics, metal ions) on formation kinetics, and refining sensory studies to better understand the perceptual interactions between wine lactone stereoisomers and other aroma compounds.

References

-

Ayestarán, B., et al. (n.d.). Role of sotolon in the aroma of sweet fortified wines. Influence of conservation and ageing conditions. OENO One. [Link]

-

Badeau, M. (n.d.). Oak Aging of Red Wine. Iowa State University Extension and Outreach. [Link]

-

Câmara, J. S., et al. (2020). Is Sotolon Relevant to the Aroma of Madeira Wine Blends? Foods. [Link]

-

Giaccio, J., et al. (2011). The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Journal of Agricultural and Food Chemistry. [Link]

-

Giaccio, J., et al. (2011). The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Request PDF. [Link]

-

Ferreira, V., et al. (2002). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A. [Link]

-

Unknown. (2022). Wine Lactone - Molecule of the Month. University of Bristol. [Link]

-

Giaccio, J., et al. (2011). The formation of wine lactone from grape-derived secondary metabolites. PubMed. [Link]

-

Giaccio, J., et al. (2011). The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Journal of Agricultural and Food Chemistry. [Link]

-

Sousa, R. (2021). Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways. DigitUMa. [Link]

-

Puckette, M. (n.d.). Impact Compounds: The Secret to Blind Tasting. Wine Folly. [Link]

-

Ilc, T., et al. (2016). A grapevine cytochrome P450 generates the precursor of wine lactone, a key odorant in wine. PubMed. [Link]

-

Craciun, A. M., et al. (2019). Evaluation of Aroma Compounds in the Process of Wine Ageing with Oak Chips. Molecules. [Link]

-

Unknown. (2024). From Barrel to Bottle: The Importance of Oak in Wine Aging. Fat Ass Ranch & Winery. [Link]

-

The Wine Society. (n.d.). Winemaking: Why is oak used for ageing wines? The Wine Society. [Link]

-

Haring, D., et al. (1997). Rationalizing the origin of solerone (5-oxo-4-hexanolide): biomimetic synthesis and identification of key metabolites in sherry wine. FAO AGRIS. [Link]

-

Herderich, M., et al. (1997). Rationalizing the Origin of Solerone (5-Oxo-4-hexanolide): Biomimetic Synthesis and Identification of Key Metabolites in Sherry Wine. Journal of Agricultural and Food Chemistry. [Link]

-

Del Alamo-Sanza, M., et al. (2019). Wine Aging Technology: Fundamental Role of Wood Barrels. Foods. [Link]

-

Lavigne, V., et al. (2008). Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging. Journal of Agricultural and Food Chemistry. [Link]

-

Coetzee, C. (2023). Proposed mechanism for formation of the wine lactone. ResearchGate. [Link]

-

Unknown. (2022). Wine Lactone - Molecule of the Month. University of Bristol. [Link]

-

Jeffery, D. W. (2007). r-Lactones in wine: Synthesis, quantification and sensory studies. FLEX. [Link]

-

Jeffery, D. W. (2007). γ Lactones in wine: Synthesis, quantification and sensory studies. FLEX. [Link]

-

Waterhouse Lab. (n.d.). Oak Lactones. UC Davis. [Link]

-

Lytra, G., et al. (2021). Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. Journal of Agricultural and Food Chemistry. [Link]

-

Tomasino, E., et al. (2022). The Effect of Skin Contact, β-Lyase and Fermentation Gradient Temperature on Fermentation Esters and Free Volatile Thiols in Oregon Chardonnay Wine. Foods. [Link]

-

Pons, A., et al. (2010). Identification of a sotolon pathway in dry white wines. PubMed. [Link]

-

Sensorex. (2022). The Importance of pH in Wine Making. Sensorex Liquid Analysis Technology. [Link]

-

Unknown. (n.d.). TEMPERATURE CONTROL IN WINEMAKING. Infowine. [Link]

-

Agrovin. (n.d.). How does temperature affect wine conservation? Agrovin. [Link]

-

The Australian Wine Research Institute. (n.d.). Acidity and pH. The Australian Wine Research Institute. [Link]

-

Augustyn, O. P. H., et al. (1976). Structure of solerone [5-acetyldihydro-2(3H)-furanone], a substituted .gamma.-lactone involved in wine aroma. Journal of Agricultural and Food Chemistry. [Link]

-

Atlas Scientific. (2023). The Importance of pH In Wine-Making. Atlas Scientific. [Link]

-

AEB Group. (n.d.). PH of wine: what it is and what it's for. AEB Group. [Link]

-

Briscoe, K. (2019). How Winemakers Analyze pH and Its Impact on Wine. SevenFifty Daily. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A grapevine cytochrome P450 generates the precursor of wine lactone, a key odorant in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The formation of wine lactone from grape-derived secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Importance of pH in Wine Making - Sensorex Liquid Analysis Technology [sensorex.com]

- 7. awri.com.au [awri.com.au]

- 8. PH of wine: what it is and what it's for | AEB Group [aeb-group.com]

- 9. infowine.com [infowine.com]

- 10. extension.iastate.edu [extension.iastate.edu]

- 11. Evaluation of Aroma Compounds in the Process of Wine Ageing with Oak Chips - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wine Aging Technology: Fundamental Role of Wood Barrels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Is Sotolon Relevant to the Aroma of Madeira Wine Blends? | Semantic Scholar [semanticscholar.org]

- 14. winefolly.com [winefolly.com]

- 15. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rationalizing the origin of solerone (5-oxo-4-hexanolide): biomimetic synthesis and identification of key metabolites in sherry wine [agris.fao.org]

- 17. pubs.acs.org [pubs.acs.org]

Precursors of wine lactone in grape varieties

An In-Depth Technical Guide to the Precursors of Wine Lactone in Grape Varieties

Abstract

Wine lactone is a bicyclic monoterpene lactone recognized as one of the most potent aroma compounds in wine, imparting desirable "coconut," "woody," and "sweet" sensory characteristics even at exceptionally low concentrations.[1] Despite its significance to wine bouquet, wine lactone is not a primary grape metabolite. Instead, it is formed post-fermentation during the maturation and aging of wine through a slow, acid-catalyzed transformation.[2] This guide provides a comprehensive technical overview of its principal precursor, (E)-8-carboxylinalool, from its biosynthesis in Vitis vinifera to its ultimate conversion into wine lactone. We will explore the pivotal role of the cytochrome P450 enzyme, VvCYP76F14, in generating this precursor from linalool and detail the chemical kinetics and influencing factors of its transformation during vinification.[2][3][4] Furthermore, this document outlines validated analytical methodologies for the quantification of both the precursor in grapes and the final aroma compound in wine, offering a critical resource for researchers in viticulture, enology, and flavor chemistry.

Introduction to Wine Lactone: A Potent Contributor to Wine Bouquet

Chemical Identity and Sensory Significance

Wine lactone (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is a powerful odorant with a complex sensory profile.[5] Its significance in wine aroma is disproportionate to its concentration due to an extremely low odor detection threshold.[4] The molecule possesses three chiral centers, resulting in eight possible stereoisomers. However, extensive research has identified the (3S, 3aS, 7aR) isomer as the form naturally occurring in wine and the most sensorially active, with a detection threshold as low as 10 ng/L in a model wine solution.[1] This potency underscores the necessity of understanding its formation pathway to manage its contribution to the final aromatic profile of a wine.

The Post-Fermentative Nature of Wine Lactone

A critical aspect for viticulturists and winemakers is that wine lactone is not present in grape berries. Its formation is a hallmark of wine maturation, a slow chemical evolution that contributes to the development of a wine's bouquet.[2] The concentration of wine lactone has been shown to increase as a wine ages, directly linking it to the chemical changes occurring during bottle aging.[2] This delayed appearance necessitates a focus on its grape-derived precursors to predict or influence its ultimate concentration in the finished wine.

The Primary Precursor: (E)-8-carboxylinalool

Identification and Chemical Properties

The primary and odorless precursor to wine lactone is (E)-8-carboxylinalool, also known as menthiafolic acid.[2] This C8-terpenoid is a derivative of the common grape monoterpene, linalool. Its structure contains the necessary chemical functionalities to undergo an intramolecular cyclization under acidic conditions to form the stable bicyclic lactone structure.

Occurrence in Free and Glycosidically Bound Forms

In grape tissues, (E)-8-carboxylinalool exists in two primary forms:

-

The Free Acid: The unbound carboxylic acid form.

-

The Glycosidic Form: The carboxylic acid group can be esterified with a glucose molecule, forming a β-D-glucose ester.[2]

These non-volatile glycosides are common in plants and serve as a storage and transport form for various secondary metabolites.[6] In the context of winemaking, this pool of glycosidically bound precursors acts as a latent reservoir of aroma potential, which can be released over time.[6][7]

Biosynthesis of (E)-8-carboxylinalool in Vitis vinifera

The Terpenoid Pathway Foundation

The journey to wine lactone begins with fundamental terpene biosynthesis in the grapevine. Through the plastidial methylerythritol 4-phosphate (MEP) pathway or the cytosolic mevalonate (MVA) pathway, the universal C5 isoprenoid precursors are synthesized.[8][9] These are subsequently assembled into the C10 monoterpene precursor, geranyl diphosphate (GPP), which is the substrate for the synthesis of linalool by the enzyme linalool synthase.[3][9]

The Key Enzymatic Conversion: Role of VvCYP76F14

The conversion of linalool to (E)-8-carboxylinalool is the definitive biosynthetic step in the formation of the wine lactone precursor. This is not a spontaneous oxidation but a sophisticated, multi-step enzymatic process catalyzed by a single cytochrome P450 enzyme in grapes, VvCYP76F14.[3][4]

This enzyme performs a remarkable three-step oxidation at the C8 position of linalool:

-

Hydroxylation: Linalool is first hydroxylated to form (E)-8-hydroxylinalool.

-

Dehydrogenation: The alcohol is then oxidized to an aldehyde, (E)-8-oxolinalool.

-

Carboxylation: Finally, the aldehyde is oxidized to a carboxylic acid, yielding (E)-8-carboxylinalool.[2]

The high efficiency of VvCYP76F14 in catalyzing this entire sequence establishes it as the primary genetic determinant for the accumulation of wine lactone precursors in grape berries.[4]

Caption: Biosynthesis of wine lactone precursor in grapes.

Genetic Basis and Varietal Differences

Research has demonstrated that the gene encoding the VvCYP76F14 enzyme co-locates with a quantitative trait locus (QTL) for the accumulation of (E)-8-carboxylinalool in grapes.[4] This provides a powerful genetic marker for grape breeding programs. Varieties with higher expression levels of VvCYP76F14 during berry maturation are predisposed to produce wines with a greater potential for wine lactone development. This genetic linkage explains, in part, the observed variation in wine lactone potential across different Vitis vinifera cultivars.

Transformation into Wine Lactone during Vinification and Aging

Mechanism of Formation: Acid-Catalyzed Cyclization

The transformation of the odorless precursor into the potent odorant is a purely chemical process driven by the acidic environment of wine. It is a slow, non-enzymatic, acid-catalyzed intramolecular cyclization.[2] The reaction proceeds via protonation of the double bond, followed by nucleophilic attack from the carboxyl group, ultimately leading to the formation of the stable five-membered lactone ring.

Kinetics and Influencing Factors

The rate of wine lactone formation is governed by several key factors:

-

pH: The reaction is acid-catalyzed, and therefore, the rate of formation is faster at lower wine pH.[5]

-

Temperature: As with most chemical reactions, the rate increases with temperature. Wine stored at warmer temperatures will develop wine lactone more quickly than wine aged in a cool cellar.[5][10]

-

Time: The reaction is notably slow at typical cellar temperatures, consistent with the observation that wine lactone is a characteristic of aged wines.[2][5]

Role of Precursor Form (Free Acid vs. Glycoside)

The chemical form of the precursor in the wine significantly impacts the kinetics of lactone formation.

-

Free Acid: At room temperature, the free (E)-8-carboxylinalool is the direct and more significant precursor.[5][10] Its conversion to wine lactone, while slow, proceeds steadily.

-

Glucose Ester: The glycosylated form is not a direct precursor. It must first undergo hydrolysis to release the free acid, which can then cyclize. This initial hydrolysis step is a kinetic barrier, making the overall formation of wine lactone from the glucose ester significantly slower at cellar temperatures.[5][10] Therefore, the free acid is the more important precursor for lactone formation in young wines, while the glycoside pool represents a longer-term potential.[5]

Caption: Chemical formation of wine lactone during aging.

Analytical Methodologies for Quantification

Accurate quantification of wine lactone precursors and the final compound is essential for research and quality control. The distinct chemical properties of the non-volatile precursor and the volatile lactone necessitate different analytical approaches.

Protocol: Extraction and Quantification of (E)-8-carboxylinalool from Grapes

Objective: To isolate and quantify the free acid and glycosylated forms of (E)-8-carboxylinalool from grape berries.

Causality: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required due to the precursor's non-volatile and polar nature, providing the necessary sensitivity and selectivity for detection in a complex grape matrix.[3][4]

Methodology:

-

Sample Homogenization: Freeze grape berries in liquid nitrogen and grind to a fine powder to ensure cellular disruption and representative sampling.

-

Solid-Phase Extraction (SPE):

-

Extract the grape powder with a methanol/water solution to solubilize the precursors.

-

Centrifuge and collect the supernatant.

-

Pass the supernatant through a C18 SPE cartridge. This retains the moderately polar precursors while allowing sugars and other highly polar interferences to pass through.

-

Wash the cartridge with water to remove any remaining polar impurities.

-

Elute the precursors with methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This separates the precursor from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Quantification: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the precursor's parent ion [M-H]⁻ to a specific daughter ion. Use an isotopically labeled internal standard for accurate quantification.

-

Protocol: Analysis of Wine Lactone in Wine

Objective: To extract and quantify the volatile wine lactone from a wine matrix.

Causality: A gas chromatography-mass spectrometry (GC-MS) method is ideal for volatile compounds. Headspace solid-phase microextraction (HS-SPME) is chosen as a solvent-free, sensitive, and automated sample preparation technique that selectively extracts volatile and semi-volatile analytes from the sample's headspace.[11]

Methodology:

-

Sample Preparation: Place a wine sample into a headspace vial. Add a salt (e.g., NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace. Add an appropriate internal standard.

-

HS-SPME Extraction:

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Desorption: Thermally desorb the trapped analytes from the SPME fiber in the hot GC injection port.

-

Chromatography: Use a polar capillary column (e.g., DB-WAX) to separate the wine lactone from other volatile compounds. For stereoisomer separation, a chiral column is required.

-

Mass Spectrometry: Use electron ionization (EI) and scan or selected ion monitoring (SIM) mode for detection and quantification based on characteristic ions.

-

Caption: Analytical workflows for precursor and lactone.

Table 1: Typical Concentration Ranges of Wine Lactone Precursor

| Grape Variety | Precursor Concentration Range (µg/kg) | Key Reference |

| Riesling | High | [4] |

| Gewürztraminer | High | [4] |

| Merlot | Moderate | [12] |

| Tempranillo | Moderate | [12] |

| Chardonnay | Low to Moderate | [12] |

| Note: Concentrations are highly dependent on vintage, terroir, and viticultural practices. This table provides a qualitative comparison based on available literature. |

Viticultural and Enological Implications

Understanding the pathway from grape to glass allows for targeted interventions to modulate wine lactone expression.

Impact of Vineyard Practices

The biosynthesis of terpenoids, including linalool, is influenced by environmental factors. Viticultural practices that modify the canopy microclimate can impact precursor levels. For instance, practices like basal leaf removal, which increase sun exposure to the grape clusters, have been shown to increase the concentration of glycosidically bound aroma precursors in certain varieties.[12][13] Increased sun exposure and moderate heat can enhance the metabolic activity in the berry, potentially leading to higher expression of VvCYP76F14 and greater accumulation of (E)-8-carboxylinalool.[13]

Influence of Winemaking and Aging Conditions

Winemakers can influence the final concentration of wine lactone primarily through the management of aging conditions.

-

pH Management: A lower final wine pH will accelerate the conversion of the precursor to wine lactone.

-

Temperature of Aging: While not typically manipulated to target a single compound, awareness of storage temperature is key. Wines intended for long aging in cool cellars will develop the lactone character more slowly and potentially more complexly than those stored at warmer temperatures.

-

Enzymatic Hydrolysis: The use of exogenous glycosidase enzymes during winemaking could potentially increase the pool of free acid precursor by hydrolyzing the glucose esters.[14][15] However, this may lead to a more rapid, less controlled formation of wine lactone.

Conclusion and Future Research Directions

The formation of wine lactone is a clear example of how grape-derived precursors, synthesized under genetic and environmental control, are transformed by the chemical conditions of wine during aging to create key elements of the final bouquet. The identification of (E)-8-carboxylinalool as the primary precursor and VvCYP76F14 as the key biosynthetic enzyme provides powerful tools for both fundamental research and applied viticulture.

Future research should focus on:

-

Varietal Screening: A broader survey of Vitis vinifera cultivars to quantify their genetic potential for (E)-8-carboxylinalool production.

-

Enzyme Engineering: Investigating the catalytic residues of VvCYP76F14 to potentially modulate its activity or substrate specificity.[2]

-

Microbial Interactions: Exploring the ability of different Saccharomyces and non-Saccharomyces yeast strains to hydrolyze the glycosylated precursor during fermentation, thereby altering the kinetics of wine lactone formation during aging.[16]

-

Sensory Interactions: Further elucidating how wine lactone interacts with other aroma compounds to influence the overall perception of wine quality.[17][18][19]

References

-

The Formation of Wine Lactone from Grape-Derived Secondary Metabolites | Request PDF. (n.d.). ResearchGate. [Link]

-

Giaccio, J., Sefton, M. A., & Taylor, D. K. (2011). The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Journal of Agricultural and Food Chemistry, 59(2), 660–664. [Link]

-

New research shows how wine gets its nose. (2016). New Phytologist Foundation. [Link]

-

Wine Lactone - Molecule of the Month September 2022. (n.d.). Bristol University. [Link]

-

Giaccio, J., Sefton, M. A., & Taylor, D. K. (2011). The formation of wine lactone from grape-derived secondary metabolites. PubMed. [Link]

-

Proposed mechanism for formation of the wine lactone. (n.d.). ResearchGate. [Link]

-

Ilc, T., Parage, C., & Navrot, N. (2017). Meta-Analysis of the Core Aroma Components of Grape and Wine Aroma. PMC. [Link]

-

Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. PubMed. [Link]

-

Pérez-Olivero, S. J., Pérez-Pont, M. L., Conde, J. E., & Pérez-Trujillo, J. P. (2011). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]

-

Release and perception of γ-nonalactone and massoia lactone in the red wine matrix: impact of ethanol and acidity. (n.d.). Enoforum.eu. [Link]

-

Williams, P. J., Sefton, M. A., & Francis, I. L. (1995). Hydrolysis and Transformation of Grape Glycosidically Bound Volatile Compounds during Fermentation with Three Saccharomyces Yeast Strains. Journal of Agricultural and Food Chemistry. [Link]

-

The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

-

Hernandez-Orte, P., Culleré, L., & Cacho, J. (2015). Influence of viticulture practices on grape aroma precursors and their relation with wine aroma. PubMed. [Link]

-

Conway, K. R., & Biyela, B. N. (2021). The Occurrence of Glycosylated Aroma Precursors in Vitis vinifera Fruit and Humulus lupulus Hop Cones and Their Roles in Wine and Beer Volatile Aroma Production. National Institutes of Health (NIH). [Link]

-

Ferreira, V., & Lopez, R. (2019). Aroma Precursors in Grapes and Wine: Flavor Release during Wine Production and Consumption. Journal of Agricultural and Food Chemistry. [Link]

-

Ma, S., & Chen, G. (2020). Microbial Glycosidases for Wine Production. MDPI. [Link]

-

Ugliano, M., Moio, L., & Genovese, A. (2003). Hydrolysis of wine aroma precursors during malolactic fermentation with four commercial starter cultures of Oenococcus oeni. PubMed. [Link]

-

Deed, R. C., & Van der Westhuizen, J. H. (2021). Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. ACS Publications. [Link]

-

Gonzalez-Pombo, P., & Fariña, L. (2023). Selective Wine Aroma Enhancement through Enzyme Hydrolysis of Glycosidic Precursors. MDPI. [Link]

-

Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid | Request PDF. (n.d.). ResearchGate. [Link]

-

Wedler, H. B., & Tantillo, D. J. (2015). Carbocations and the Complex Flavor and Bouquet of Wine: Mechanistic Aspects of Terpene Biosynthesis in Wine Grapes. PMC. [Link]

-

Influence of viticulture practices on grape aroma precursors and their relation with wine aroma | Request PDF. (n.d.). ResearchGate. [Link]

-

The effect of viticultural treatment on grape juice chemical composition. (2021). IVAS 2021. [Link]

-

(PDF) Viticultural practices and their effects on grape and wine quality. (n.d.). ResearchGate. [Link]

-

Lee, J., & Lee, S.-J. (2020). Current Research Related to Wine Sensory Perception Since 2010. MDPI. [Link]

-

van Leeuwen, C., & Darriet, P. (2016). What is the expected impact of climate change on wine aroma compounds and their precursors in grape? OENO One. [Link]

-